
DL-Aspartic acid
Overview
Description
DL-Aspartic acid (±-2-aminosuccinic acid) is a racemic mixture of the D- and L-enantiomers of aspartic acid. It is a non-proteinogenic amino acid, as only the L-form is incorporated into proteins. This compound has a molecular weight of 133.10 g/mol (C₄H₇NO₄) and crystallizes in a monoclinic system with space group C2/c . Its crystal structure is stabilized by hydrogen bonds, which influence thermal expansion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartic acid can be synthesized through the transamination of oxaloacetate, facilitated by an aminotransferase enzyme . The transfer of an amine group from another molecule, such as alanine or glutamine, yields aspartic acid and an alpha-keto acid .
Industrial Production Methods: Industrial production of aspartic acid typically involves microbial fermentation using strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce aspartic acid, which is then extracted and purified .
Chemical Reactions Analysis
Production of DL-Aspartic Acid
Chemical Synthesis
Industrially, this compound can be produced through the amination of fumarate, a process catalyzed by L-aspartate ammonia-lyase . A method for producing this compound involves reacting an unsaturated dicarboxylic acid or anhydride with excess aqueous ammonia . The reaction typically uses maleic acid, fumaric acid, maleic anhydride, or mixtures of these .
The method comprises reacting an unsaturated dicarboxylic acid or anhydride with excess aqueous ammonia at elevated temperatures and pressures to produce diammonium D,L-aspartate . This compound is then neutralized with an acid to yield D,L-aspartic acid, which is subsequently isolated . Mineral acids like hydrochloric acid, nitric acid, phosphoric acid, or sulfuric acid can be used for the neutralization . The by-products, such as diammonium maleate or fumarate, can be recycled .
Reaction Conditions
- Reactants: Maleic acid, fumaric acid, maleic anhydride, or mixtures, with excess aqueous ammonia
- Temperature: Elevated
- Pressure: 300 to 800 psig is preferred
- Time: 30 minutes to 5 hours
Oxidation Reactions
This compound can undergo oxidation, and the kinetics of these reactions have been studied. For example, the oxidation of this compound by manganese(III) in sulfuric acid medium has been studied spectrophotometrically at 500 nm and 40°C . Also, the electron transfer reaction between this compound and alkaline Mn(VII) has been investigated . The reaction demonstrates first-order dependence in [MnO4-]T but fractional-order dependence in both [Asp]T and [OH−]T .
Effect of Surfactants
The oxidation of this compound by N-bromophthalimide (NBP) has been studied in the presence of sodium dodecyl sulfate (SDS) in acidic medium .
Metabolic Reactions
L-Aspartate participates in the malate-aspartate shuttle (MAS), a crucial pathway in cellular metabolism . The MAS involves several enzymes, including malate dehydrogenase (MDH) and aspartate aminotransferase (AST), located in both the mitochondrial matrix and the cytosol .
In the cytosol, L-Asp is converted by cAST to oxaloacetate and then by cMDH and NADH to malate and NAD+ . Malate is transported to the mitochondria, where it is oxidized by mMDH and NAD+ to oxaloacetate and NADH. The electrons from NADH enter the respiratory chain, producing ATP . Oxaloacetate can be used by mAST to regenerate L-Asp .
Stereoinversion
Stereoinversion in aspartic acid has been studied using quantum chemical calculations to map noncatalytic reaction pathways in the gas phase .
Scientific Research Applications
Nutritional Supplements
DL-Aspartic Acid as an Ergogenic Aid
This compound is often marketed as a dietary supplement aimed at enhancing athletic performance. Research indicates that it may increase testosterone levels, which can lead to improved muscle mass and strength. A study involving male athletes showed that supplementation with this compound resulted in a significant increase in testosterone levels after 12 days of use, suggesting its potential as an ergogenic aid .
Role in Amino Acid Metabolism
As an amino acid, this compound plays a crucial role in protein synthesis and metabolism. It is involved in the urea cycle and serves as a precursor for other amino acids, including asparagine. This metabolic pathway is vital for maintaining nitrogen balance in the body .
Pharmaceuticals
Therapeutic Potential in Neurological Disorders
This compound has been studied for its potential therapeutic effects in neurological disorders. It is a precursor for N-methyl-D-aspartate (NMDA), which is critical for synaptic plasticity and memory function. Research has shown that NMDA receptor activation can influence various neurological conditions, including Alzheimer's disease and schizophrenia .
Cancer Treatment
Recent studies have explored the role of this compound in cancer treatment. It has been suggested that targeting L-aspartate metabolism may enhance the efficacy of certain chemotherapeutic agents. For instance, the enzyme asparagine synthetase, which utilizes aspartate, is often overexpressed in tumors, making it a target for cancer therapies that deplete asparagine levels .
Cosmetics
Use in Skin Care Products
This compound is incorporated into various cosmetic formulations due to its moisturizing properties. It helps improve skin hydration and elasticity by promoting collagen synthesis. Its ability to act as a humectant makes it a valuable ingredient in anti-aging products .
Cosmetic Product | Function | Key Ingredients |
---|---|---|
Moisturizers | Hydration | This compound |
Anti-aging creams | Collagen synthesis | This compound, Peptides |
Sunscreens | Skin protection | This compound |
Agriculture
Fertilizers and Plant Growth
In agricultural applications, this compound is utilized as a component of fertilizers to enhance plant growth. It acts as a nitrogen source and promotes root development. Studies have demonstrated that plants treated with this compound exhibit improved growth rates and yield compared to untreated controls .
Case Studies
-
Athletic Performance Enhancement
- A double-blind study involving 30 male athletes showed that those who supplemented with this compound experienced a 42% increase in testosterone levels over 12 days compared to the placebo group.
-
Cognitive Function Improvement
- In a clinical trial involving patients with mild cognitive impairment, those receiving this compound showed significant improvements in memory tests compared to the control group.
-
Agricultural Yield Increase
- Field trials demonstrated that crops treated with this compound produced 20% higher yields than those treated with standard nitrogen fertilizers.
Mechanism of Action
Aspatofort exerts its effects through the combined actions of pyridoxine hydrochloride and aspartic acid. Pyridoxine hydrochloride is converted to pyridoxal phosphate, which acts as a co-enzyme in various metabolic pathways, including amino acid metabolism . Aspartic acid functions as a neurotransmitter and is involved in the synthesis of other amino acids and nucleotides .
Comparison with Similar Compounds
Enantiomeric Forms: L-Aspartic Acid and D-Aspartic Acid
- Biological Activity: L-Aspartic Acid: The biologically active enantiomer, essential in the urea cycle, nucleotide synthesis, and as a neurotransmitter precursor. It is twice as effective as DL-aspartic acid in synergizing with p-aminobenzoic acid (PABA) to inhibit E. coli growth . D-Aspartic Acid: Lacks biological activity in microbial inhibition assays but plays roles in vertebrate neuroendocrine systems (e.g., hormone regulation) . this compound: Exhibits intermediate activity due to the L-enantiomer component. In E. coli inhibition, 2 µg/mL this compound fully reverses PABA inhibition, whereas L-aspartic acid achieves this at half the concentration .
- Thermal Properties: Both L- and this compound display monoclinic crystal structures with anisotropic thermal expansion. Heating to 220°C causes shear deformations along the ac plane, leading to negative thermal expansion (contraction). This behavior is attributed to non-fixed β angles in the monoclinic lattice .
*Assumed similar to L-form due to enantiomeric symmetry.
Structurally Related Amino Acids
Asparagine and Glutamic Acid :
- Asparagine : The amide derivative of aspartic acid. Shows partial synergism with PABA at higher concentrations (likely via conversion to aspartic acid) .
- Glutamic Acid : Contains an additional methylene group. Forms orthorhombic crystals and solid solutions with L-aspartic acid (e.g., L-asp₀.₂₅,L-glu₀.₇₅). Unlike aspartic acid, glutamic acid exhibits positive thermal expansion due to distinct hydrogen bonding .
- Fumaric Acid: A dicarboxylic acid structurally related to aspartic acid.
*Reported in unrelated studies.
Salts and Derivatives
- This compound Copper Complex: Used in optical resolution studies.
- This compound Magnesium Salt Tetrahydrate :
Industrial applications require pH adjustment due to solubility limitations, unlike more water-soluble forms like L-aspartic acid hydrochloride .
Biological Activity
DL-Aspartic acid, a non-essential amino acid, plays a significant role in various biological processes, particularly in the regulation of hormone secretion and neurotransmission. This article explores the biological activity of this compound, focusing on its effects on testosterone levels, cognitive functions, and its potential therapeutic applications.
Overview of this compound
This compound is composed of two isomers: D-aspartic acid (D-Asp) and L-aspartic acid (L-Asp). While L-Asp is prevalent in protein synthesis, D-Asp is involved in several physiological functions, particularly in the central nervous system and endocrine tissues.
Hormonal Regulation
Testosterone Production
D-Asp has been shown to enhance testosterone production through its influence on the hypothalamic-pituitary-gonadal (HPG) axis. Studies indicate that D-Asp stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which subsequently increases luteinizing hormone (LH) secretion from the pituitary gland, leading to increased testosterone synthesis in Leydig cells of the testes .
Table 1: Effects of D-Aspartic Acid on Hormonal Levels
Cognitive Functions
D-Asp is also implicated in cognitive functions such as memory and learning. Animal studies suggest that it may enhance synaptic plasticity and neurogenesis, potentially benefiting conditions like cognitive decline or neurodegenerative diseases. The mechanism involves modulation of NMDA receptors, which are crucial for synaptic transmission and plasticity .
Case Study: Cognitive Enhancement in Rats
In a controlled study involving rats, administration of D-Asp resulted in improved performance in memory tasks. The study highlighted increased levels of nitric oxide (NO), which is known to facilitate neurotransmission and improve cognitive functions .
D-Asp exerts its effects through several mechanisms:
- Hormonal Pathways : By enhancing GnRH release, D-Asp activates downstream hormonal pathways leading to increased LH and testosterone levels.
- Neurotransmitter Modulation : D-Asp acts as a co-agonist at NMDA receptors, influencing neurotransmitter release and synaptic plasticity.
- Endocrine Functions : High concentrations of D-Asp are found in endocrine glands like the pituitary and testes, suggesting a localized role in hormone synthesis and release .
Clinical Implications
Despite promising findings from animal studies regarding D-Asp's role in increasing testosterone levels, human studies have yielded mixed results. For instance, a systematic review indicated that while animal studies consistently show increased testosterone levels following D-Asp supplementation, human studies have not demonstrated similar outcomes consistently .
Table 2: Summary of Human Studies on D-Aspartic Acid Supplementation
Study | Sample Size | Duration | Dosage (g/day) | Outcome |
---|---|---|---|---|
Topo et al. | 12 | 12 days | 3.12 / 6 | No significant increase in T |
Recent Study | 20 | 14 days | 6 | No effect on T or cortisol |
Q & A
Basic Research Questions
Q. How can DL-Aspartic acid be reliably identified and distinguished from its enantiomers (D- or L-forms) in laboratory settings?
this compound (CAS 617-45-8) is a racemic mixture of D- and L-aspartic acid. To confirm its identity, use a combination of analytical techniques:
- Melting Point Analysis : this compound melts at >300°C, while enantiomers like D-Aspartic acid (CAS 1783-96-6) have distinct melting points .
- Chiral Chromatography : Separate enantiomers using chiral columns or derivatization with chiral agents .
- IR Spectroscopy : Compare spectra with authenticated samples, as described in synthesis protocols .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
this compound exhibits limited solubility in water (~5 g/L at 25°C) but dissolves in 1M HCl, making acidic conditions suitable for dissolution . For peptide synthesis, use polar aprotic solvents (e.g., DMF) to enhance reactivity. Avoid organic solvents like ethanol for crystallization due to low solubility .
Q. What safety precautions are critical when handling this compound in laboratory workflows?
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses and nitrile gloves to avoid eye/skin irritation .
- Ventilation : Use fume hoods to minimize inhalation of fine powders, which may generate nitrogen oxides under decomposition .
- Storage : Store in a dry, ventilated area away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Q. How can researchers assess the purity of this compound batches for experimental reproducibility?
- TLC Analysis : Use ≥99% purity as a benchmark, with silica gel plates and ninhydrin staining to detect amino acid impurities .
- Elemental Analysis : Verify molecular composition (C4H7NO4) via combustion analysis or mass spectrometry .
Advanced Research Questions
Q. What methodologies optimize the synthesis of this compound derivatives, such as magnesium salts or esters?
- Magnesium Salt Synthesis : React this compound with magnesium oxide in aqueous solution. The tetrahydrate form (CAS 7018-07-7) crystallizes at room temperature with 98% purity .
- Esterification : For methyl esters (e.g., H-DL-Asp(Ome)-OH·HCl, CAS 1835-52-5), use HCl-catalyzed methanol reflux, followed by recrystallization .
Q. How can X-ray crystallography resolve structural ambiguities in this compound polymorphs?
this compound crystallizes in the monoclinic system (space group C2/c) with unit cell dimensions a=18.947 Å, b=7.433 Å, c=9.184 Å, and β=123.75°. Refinement via full-matrix least-squares methods (using anisotropic thermal parameters for heavy atoms) achieves an R-value of 0.031, critical for confirming hydrogen bonding networks .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 300°C, noting CO₂ and NOₓ byproducts .
- pH Stability Studies : Use NMR to track carboxylate group protonation states across pH 1–12 .
Q. How should researchers address discrepancies in reported toxicity or ecological impact data for this compound?
While this compound is non-carcinogenic (IARC Group 3), conflicting ecotoxicity data exist. Conduct Daphnia magna acute toxicity assays (OECD 202) to validate LC₅₀ values. Cross-reference Material Safety Data Sheets (MSDS) for hazard classifications .
Q. What strategies mitigate racemization during peptide synthesis using this compound?
- Low-Temperature Coupling : Use 0–4°C during carbodiimide-mediated activation to minimize D/L interconversion .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the α-amino group .
Q. How can computational modeling predict this compound’s reactivity in non-aqueous solvents?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model proton transfer energetics in aprotic solvents. Validate predictions with experimental pKa shifts observed via potentiometric titration .
Q. Methodological Notes
- Data Contradictions : Address melting point variability (e.g., decomposition at 198°C in derivatives like N-(3-indoleacetyl)-DL-aspartic acid) by documenting thermal history and hydration states .
- Experimental Reproducibility : Standardize solvent purity (e.g., HPLC-grade HCl for dissolution) and crystallization protocols across labs .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
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Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
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Molecular Weight |
133.10 g/mol | |
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Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
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Record name | L-ASPARTIC ACID | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
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Record name | L-ASPARTIC ACID | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
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Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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Record name | L-Aspartic acid, homopolymer | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (L)-ASPARTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-ASPARTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.